Journal Name:EES Catalysis
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Phase shuttling-enhanced electrochemical ozone production†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00015J
Ozone can be produced by the electrochemical oxidation of water, which provides a technical solution to on-demand ozone production for disinfection and sterilization. Lead oxides have been found to be unique in catalyzing such a process. However, the fundamental understanding of these catalysts’ mechanisms remains limited, hindering the development of high-performance catalysts for electrochemical ozone production (EOP). Herein, the effect of phase shuttling on the reactivity of Pb3O4 was systematically investigated during the EOP process by in situ/ex situ characterizations. It was found that Pb3O4 undergoes a phase shuttle towards β-PbO2via the lattice oxygen oxidation mechanism (LOM) pathway, and the reconstructed β-PbO2 shows enhanced EOP activity and stability compared to commercial β-PbO2. The ex situ characterization of materials combined with theoretical calculations reveals that the performance enhancement is mainly attributed to the stable presence of (101) and (110) surfaces in the reconstructed β-PbO2 with undercoordinated Pb–O. Pourbaix diagrams of lead oxides calculated by DFT demonstrate that the phase shuttling to β-PbO2 is thermodynamically favorable under EOP conditions. Surface Pourbaix diagrams of β-PbO2(101) and Pb3O4(110) further reveal the adsorption behavior of O*/OH* intermediates and explain the observed change of EOP kinetics at ∼1.6 V vs. RHE. The catalyst is integrated and assembled in a membrane electrode assembly (MEA) electrolyzer, and the produced ozonated water successfully inactivated severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This work provides a new insight into EOP catalysts and demonstrates the possibilities of further optimization of electrochemical approaches for on-demand ozone generation.
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Layered double hydroxides and their composites as high-performance photocatalysts for CO2 reduction
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00080J
Over the past decade, layered double hydroxides (LDHs) have attracted much attention due to their many advantages in the field of CO2 photoreduction, such as superior CO2 adsorption and tunable photoelectrochemical properties. Moreover, their low price, simple production process and high yield make it easier to realize mass production. This review presents a panorama of the latest developments of LDH-based photocatalysts for CO2 reduction. It starts with the basic principle of photocatalytic CO2 reduction. After that, the fundamentals of LDHs are also illustrated. Later, a series of representative LDH-based photocatalysts (mainly including LDH-based derivatives and LDH composites) for CO2 reduction are exemplified. At the end, this review also offers some new views into the major challenges, opportunities, and heuristic perspectives for future research in this emerging field. There is no doubt that the advanced LDH-based materials can act as highly efficient photocatalysts to achieve new breakthroughs in CO2 photoreduction.
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Metal-doped carbon nitride: an all-in-one photocatalyst
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00123G
As a typical photocatalyst, graphitic carbon nitride (CN) has received significant attention in the field of energy conversion. Its excellent performance is mainly due to its good chemical stability, low cost, and unique framework structure. However, it is still facing some problems demanding prompt solutions, such as insufficient light absorption, rapid recombination of charge carriers, and absence of reactive sites, which lead to an unsatisfactory photocatalytic performance. Therefore, great efforts have been made to solve these issues. Metal doping is treated as a common strategy to prepare modified CN. A large number of studies have shown that metal-doped CN exhibits an improved photocatalytic performance. It not only promotes charge separation but also incorporates reactive sites and raises the reactive selectivity. As a consequence, metal-doped CN can be considered an all-in-one photocatalyst because it combines the photocatalyst and cocatalyst in one unit. This greatly enhances the charge separation efficiency and utilization, resulting in a high photocatalytic performance. Here, the recent progress of metal-doped CN photocatalysts is summarized according to the location of the metal element in the periodic table. The structure–activity relationship of metal atoms on CN is discussed for photocatalytic H2 production, H2O2 production, CO2 reduction, and other fields. Dual-atom doped CN turns out to be a more active field due to it providing more active sites to alter catalytic pathways and break the linear relationship. Finally, the intrinsic properties of catalysts e.g. stability and toxicity are summarized in this review.
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A review of the recent progress on direct heterogeneous catalytic CO2 hydrogenation to gasoline-range hydrocarbons
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00026E
Since climate change and the energy crisis have imposed a growing threat to the living environment, the chemical conversion of carbon dioxide (CO2) with green hydrogen into gasoline-range hydrocarbons is promising for the mitigation of CO2 emissions and the storage of renewable energy. This review provides a comprehensive view of recent advances in the production of gasoline-range hydrocarbons from the direct hydrogenation of CO2. The typical catalytic systems are addressed first with the corresponding thermodynamic analysis. Then, the design and optimization of active components in different catalytic systems are discussed in detail, with perspectives on tandem catalysis and reaction coupling involving the Fischer–Tropsch (FT) process, methanol synthesis and acid catalysis. We also provide an overview of the recent progress in industrial process design and highlight the great achievements in practical industry applications. A summary and prospects will also be provided based on the discussion eventually.
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Atomically imaging single atom catalysts and their behaviors by scanning tunneling microscopy
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00174A
Understanding the mechanism of single-atom catalysis is essential to design and refine systems for improved catalytic performance. However, given the complex structure and large variety of single-atom catalysts (SACs), characterizing the single-atom catalytically active sites is extremely tricky and challenging. Over the past decade, although still far from satisfactory, scanning tunneling microscopy (STM) has helped provide numerous fundamental insights to understand single-atom catalysis. In this review, we summarize how STM enables atomically precise imaging of SACs including their geometric and electronic structures and their behaviors in the activation of absorbed small molecules, and how the combination of STM and other techniques helps to reveal charge states, charge transfers, dynamic reaction processes, and reaction mechanisms in single-atom catalysis. Finally, the future expectations on STM in three-dimensional, spatial and temporal imaging, and operando characterization are proposed. We believe that the combination of STM and single-atom catalysis is attractive and will further flourish heterogeneous catalysis research.
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Advances in organic semiconductors for photocatalytic hydrogen evolution reaction
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00047H
Using semiconductor materials for solar-driven hydrogen production is a sustainable alternative to fossil fuels. Organic photocatalysts, composed of elements abundantly available on earth, offer the advantage over their inorganic counterparts due to their capacity for electronic property modulation through molecular engineering. However, our understanding of the critical properties of their photocatalytic redox processes has yet to keep pace, hindering further development toward a cost-competitive technology. Here, we expound upon our present comprehension of the microscopic mechanisms underlying organic semiconductor photocatalysis. This article provides an overview of the current state of organic photocatalyst hydrogen evolution reaction (HER), beginning with a description of the charge transfer model of organic semiconductors. We then analyze the excitonic behavior after photoexcitation and present various control strategies aimed at enhancing the efficiency of organic semiconductor photocatalytic hydrogen production. Additionally, we summarize the research progress of conjugated supramolecular and polymeric organic photocatalysts. Finally, we evaluate the efficiency and stability of organic photocatalyst HER.
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90022C
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90014B
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90021E
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90013D
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90020G
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Reducing the pH dependence of hydrogen evolution kinetics via surface reactivity diversity in medium-entropy alloys†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00157A
The water dissociation step of the hydrogen evolution reaction is a well-known pH-dependent process, which makes sustainable hydrogen production suffer from sluggish kinetics. Herein, we demonstrate a surface reactivity diversity approach to reduce the pH dependence of HER kinetics in medium-entropy alloys. Grand canonical potential based calculation, CO-oxidation and potential of zero charge results showed that shifts in the Fermi level in neutral electrolytes lead to stronger M–H bonding (M = Ni, Pt, etc.) compared to those in basic solutions. These pH-dependent binding energies disrupt the optimized adsorption strength of advanced alkaline HER catalysts. By introducing a combination of a high surface reactivity metal (Mo) and a low surface reactivity metal (Cu/Zn) into Ni alloys, this surface reactivity diversity approach can significantly accelerate HER kinetics and allows for favorable adsorption of hydrogen and hydroxyl species at different pH levels. The resulting NiCuMo medium-entropy alloy exhibited impressive HER performance, with an overpotential of 63 mV at a current density of 100 mA cm−2 in alkaline electrolyte and 115 mV in neutral electrolyte. The intrinsic neutral HER activity of this NiCuMo is 3.65 times that of the benchmark alkaline HER catalyst. Furthermore, the NiCuMo-based membrane electrode assembly water electrolyzer can be stably operated for at least 200 h at a larger current density of 1.5 A cm−2. This surface reactivity diversity approach presents a promising design framework for less pH-dependent electrocatalysis.
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Enhancing C≥2 product selectivity in electrochemical CO2 reduction by controlling the microstructure of gas diffusion electrodes†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00140G
We fabricate polymer-based gas diffusion electrodes with controllable microstructure for the electrochemical reduction of CO2, by means of electrospinning and physical vapor deposition. We show that the microstructure of the electrospun substrate is affecting the selectivity of a Cu catalyst, steering it from H2 to C2H4 and other multicarbon products. Specifically, we demonstrate that gas diffusion electrodes with small pores (e.g. mean pore size 0.2 μm) and strong hydrophobicity (e.g. water entry pressure >1 bar) are necessary for achieving a remarkable faradaic efficiency of ∼50% for C2H4 and ∼75% for C≥2 products in neutral 1M KCl electrolyte at 200 mA cm−2. We observe a gradual shift from C2H4 to CH4 to H2 during long-term electrochemical reduction of CO2, which we ascribe to hygroscopic carbonate precipitation in the gas diffusion electrode resulting in flooding of the Cu catalyst by the electrolyte. We demonstrate that even with minimal electrolyte overpressure of 50 mbar, gas diffusion electrodes with large pores (mean pore size 1.1 μm) lose selectivity to carbon products completely, suddenly, and irreversibly in favor of H2. In contrast, we find that gas diffusion electrodes with small pore size (mean pore size 0.2 μm) and strong hydrophobicity (water entry pressure ∼5 bar) are capable of resisting up to 1 bar of electrolyte overpressure during CO2RR without loss of selectivity. We rationalize these experimental results in the context of a double phase boundary reactivity, where an electrolyte layer covers the Cu catalyst and thus governs local CO2 availability. Our results emphasize the pivotal role of microstructure and hydrophobicity in promoting high C≥2 product selectivity and long-term stability in CO2RR flow cells.
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Operando monitoring of gas bubble evolution in water electrolysis by single high-frequency impedance†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00182B
Gas bubble management is highly demanded in water electrolysis and the lack of real-time monitoring of gas bubbles has slowed down the progress. Here, we demonstrate operando single frequency impedance measurement as an electrochemical means to detecting gas bubble evolution during water splitting reactions. At optimum high frequencies, where the contribution of faradaic charge transfer and mass transport as well as the phase component of the impedance are minimized, the dynamic variation of the resistance response can be correlated to the effect of gas bubbles. The amplitude of the resistance fluctuations indicates the impact of gas bubble evolution on the available active surface in a non-periodic pattern, where a bigger amplitude points to a larger number of gas bubbles and their sluggish growth and detachment over electrodes. Accordingly, the dynamic resistance variation varies with surface wettability and electrode configuration from flat two-dimensional to porous three-dimensional electrodes. Coupling this technique with operando optical microscopy unravels the correlation of the dynamic variation amplitude with gas bubble characteristics, i.e., size and release rate. The approach is applied to a bifunctional hetero-hierarchical Ni(OH)2@N-NiC catalyst to confirm the operando monitoring of ultrafast hydrogen and oxygen bubble evolution due to its superaerophobicity and anisotropic morphology. This facile operando approach is applied for monitoring gas bubble evolution in non-transparent full water electrolyser cells, and is useful for developing gas-repelling electrodes, as well as a range of gas evolving applications beyond.
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OER highly active encapsulants to improve the electrochemical anticorrosion of Fe–N–C for ultralong-lifespan and high-rate rechargeable zinc–air batteries†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00160A
Fe–N–C has been exploited as a promising oxygen reduction reaction (ORR) electrocatalyst. However, carbon corrosion and corresponding coordination structure destruction inevitably happen upon exposure at high potentials. Even under low potentials, the byproduct peroxide generated in 2-electron ORR processes produces radicals such as ˙OH and ˙OOH with Fe-center allies via Fenton-like reactions to destroy catalyst structures. In this work, we designed a composite, wherein each N-doped carbon nanotube with Fe nanoparticles encapsulated in the Fe-NCNT is uniformly and tightly wrapped by vertically grown NiFe-layered double hydroxide (LDH) nanosheets. During the charging process of Zn–air batteries (ZABs), the external NiFe-LDH preferentially catalyzes oxygen evolution reactions (OERs), and thus the internal Fe-NCNT could simply act as a carbon skeleton to transfer electrons. Moreover, the Fe-NCNT@NiFe-LDH displays a strikingly high peroxide disproportionation rate and superior electrocatalytic activities towards peroxide reduction and oxidation reactions. Thus, the radical corrosion is enormously reduced. The Fe-NCNT@NiFe-LDH delivers a record-refresh overpotential difference of 0.52 V, surpassing that of recently reported state-of-the-art bifunctional oxygen electrocatalysts. The composite-based ZABs demonstrate long discharging/charging lifespans and excellent rate performances, e.g. over 5000 cycles (near 1743 h) at 50 mA cm−2.
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Carbon oxidation with sacrificial anodes to inhibit O2 evolution in membrane-less bioelectrochemical systems for microbial electrosynthesis†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00141E
Microbial electrosynthesis is an emerging biosynthesis technology that produces value-added chemicals and fuels and, at the same time, reduces the environmental carbon footprint. However, constraints, such as low current densities and high inner resistance, disfavor this technology for industrial-scale purposes. The cathode performance has been strongly improved in recent years, while the anode performance has not been given enough attention despite its importance in closing the electric circuit. For traditional water electrolysis, O2 is produced at the anode, which is toxic to the anaerobic autotrophs that engage in microbial electrosynthesis. To overcome O2 toxicity in conventional microbial electrosynthesis, the anode and the cathode chamber have been separated by an ion-exchange membrane to avoid contact between the microbes and O2. However, ion-exchange membranes increase the maintenance costs and compromise the production efficiency by introducing an additional internal resistance. Furthermore, O2 is inevitably transferred to the catholyte due to diffusion and electro-osmotic fluxes that occur within the membrane. Here, we proved the concept of integrating carbon oxidation with sacrificial anodes and microbes to simultaneously inhibit the O2 evolution reaction (OER) and circumvent membrane application, which allows microbial electrosynthesis to proceed in a single chamber. The carbon-based anodes performed carbon oxidation as the alternative reaction to the OER. This enables microbial electrosynthesis to be performed with cell voltages as low as 1.8–2.1 V at 10 A m−2. We utilized Methanothermobacter thermautotrophicus ΔH in a single-chamber Bioelectrochemical system (BES) with the best performing carbon-based anode (i.e., activated-carbon anode with soluble iron) to achieve a maximum cathode-geometric CH4 production rate of 27.3 L m−2 d−1, which is equal to a volumetric methane production rate of 0.11 L L−1 d−1 in our BES, at a coulombic efficiency of 99.4%. In this study, M. thermautotrophicus ΔH was majorly limited by the sulfur source that inhibited electromethanogenesis. However, this proof-of-concept study allows microbial electrosynthesis to be performed more energy-efficiently and can be immediately utilized for research purposes in microbial electrosynthesis.
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Elucidating the validity of electronic characteristics of transition metal perovskites as descriptors bridging electro- and chemocatalysis†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00206C
The analysis of electronic characteristics as descriptors for the efficacy of catalysts provides fundamental insights into catalyst design criteria, but few studies address the applicability of descriptors across a broader range of reactions. This study on perovskite-type, B-site substituted LaCoO3 derivates analyses the generalisability of the descriptor nature of electronic characteristics for electro- and chemocatalytic reactions – more specifically the occupancy of transition metal (TM) 3d orbitals, charge-transfer energy (CTE), and covalency in the interaction of O 2p – TM 3d states. The results show that among the analysed characteristics only covalency is a quasi-linear descriptor for the performance in electrocatalytic oxygen evolution reaction (OER), glycerol electro-oxidation reaction (GOR), as well as in five chemocatalytic reactions. The analysis of the reduction reaction of NO or N2O by CO illustrates that not only reaction rates but also selectivity is determined by the same electronic catalyst characteristics. Measurement conditions in the analysis of electronic characteristics need to be chosen to recreate the oxidation state during the reaction-specific kinetically relevant step to yield adequate descriptor correlations. The results imply that significant synergies may be leveraged by enhanced collaboration across electro- and chemocatalysis research.
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The more the better: on the formation of single-phase high entropy alloy nanoparticles as catalysts for the oxygen reduction reaction†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00201B
High entropy alloys (HEAs) are an important new material class with significant application potential in catalysis and electrocatalysis. The entropy-driven formation of HEA materials requires high temperatures and controlled cooling rates. However, catalysts in general also require highly dispersed materials, i.e., nanoparticles. Only then a favorable utilization of the expensive raw materials can be achieved. Several recently reported HEA nanoparticle synthesis strategies, therefore, avoid the high-temperature regime to prevent particle growth. In our work, we investigate a system of five noble metal single-source precursors with superior catalytic activity for the oxygen reduction reaction. Combining in situ X-ray powder diffraction with multi-edge X-ray absorption spectroscopy, we address the fundamental question of how single-phase HEA nanoparticles can form at low temperatures. It is demonstrated that the formation of HEA nanoparticles is governed by stochastic principles and the inhibition of precursor mobility during the formation process favors the formation of a single phase. The proposed formation principle is supported by simulations of the nanoparticle formation in a randomized process, rationalizing the experimentally found differences between two-element and multi-element metal precursor mixtures.
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Advances and challenges in scalable carbon dioxide electrolysis
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00159H
The electrochemical CO2 reduction reaction (CO2RR) is an effective way of utilizing carbon and can be economically profitable by converting captured CO2 into valuable products. In the last decade, significant research efforts have been dedicated to CO2RR technology and significant breakthroughs in materials design, mechanistic understanding and device applications have been made. Although laboratory-level CO2RR performance has shown its potential prospects, scalable CO2 electrolysis is still far from market ready. The keys for industrialization are to cut running costs, increase the CO2 conversion rate and obtain high industrial value reaction products. Here, we start by systematically introducing the current research progress made in CO2 electrolyzer development in terms of the device structure and reaction environments. Then, the current problems in the scale-up process and corresponding solutions are summarized. Some improvement strategies and development directions are proposed, for example, cathodic salting, the use of ion exchange membranes and flow channel design. This perspective illustrates the importance of practical electrolyzers, which will guide the design of scalable CO2 electrolyzers and accelerate the commercialization process of CO2RR technology.
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Copper-based catalysts for CO2 hydrogenation: a perspective on active sites
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00152K
CO2 hydrogenation is regarded as a revolutionized field in heterogeneous catalysis, not only mitigating environmental problems caused by greenhouse gases but also producing valuable chemicals. This Perspective, going over both theoretical and experimental advances, aims to bridge Cu-based catalyst structures, the most important type of CO2 hydrogenation catalyst, and their catalysis applications with varied activity and selectivity. We provide a systematic overview of the catalytic active sites, the reaction mechanism, and their impact on the reaction selectivity, stability, and activity for CO2 hydrogenation. There is a particular focus on the nature of the industrial Cu/ZnO/Al2O3 catalyst, where a large volume of literature is available exploring the reaction energetics on the possible reaction sites, including Cu metal, CuZn alloy, and ZnOxHy overlayers. The recent advances in designing better catalytic active sites, such as the Cu single-atom catalyst, supported Cu cluster catalyst, and bimetallic Cu–M, are then followed to illustrate how the activity and selectivity vary upon changing the active sites. Our perspectives on the future research directions are finally provided, which should benefit the understanding of complex catalytic active sites and the design of better CO2 hydrogenation catalysts.
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